molecular formula C22H13ClF6N2O5 B15006718 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B15006718
M. Wt: 534.8 g/mol
InChI Key: APOWETVEZCFGFY-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, including halogenation, nitration, and amide formation. The process begins with the halogenation of a suitable aromatic precursor, followed by nitration to introduce the nitro group. The final step involves the formation of the amide bond under controlled conditions, often using reagents such as thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups at the halogenated positions.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide shares similarities with other halogenated aromatic compounds, such as:
    • N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene
    • N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]aniline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C22H13ClF6N2O5

Molecular Weight

534.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

InChI

InChI=1S/C22H13ClF6N2O5/c1-35-19-8-11(20(32)30-15-9-12(21(24,25)26)3-5-14(15)23)2-6-18(19)36-17-7-4-13(22(27,28)29)10-16(17)31(33)34/h2-10H,1H3,(H,30,32)

InChI Key

APOWETVEZCFGFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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